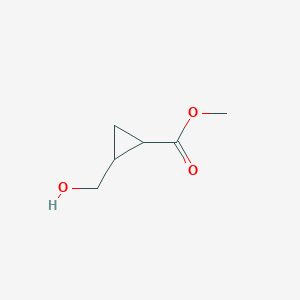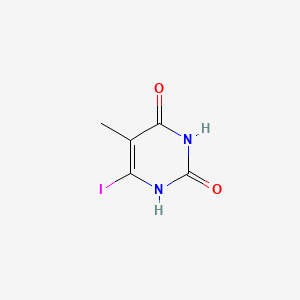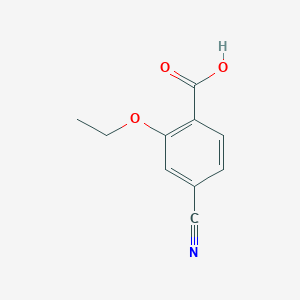![molecular formula C8H9BrN2O2 B3327137 2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one CAS No. 315186-62-0](/img/structure/B3327137.png)
2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one
Overview
Description
2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one, also known as BMOP, is a heterocyclic compound that has gained attention in recent years due to its potential applications in the field of medicinal chemistry. BMOP is a pyrimidine derivative that contains a bromomethyl group and an oxazole ring, making it a unique and interesting chemical compound.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division in cancer cells. 2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory and antioxidant properties of 2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one are thought to be due to its ability to scavenge free radicals and inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one has been shown to have a low toxicity profile and does not exhibit significant adverse effects on normal cells. In animal studies, 2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one has been reported to exhibit antitumor activity without causing significant weight loss or other adverse effects. 2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one has also been shown to decrease the levels of inflammatory cytokines in animal models of inflammation.
Advantages and Limitations for Lab Experiments
2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one has several advantages for lab experiments, including its high purity and stability, low toxicity, and ease of synthesis. However, the limited availability of 2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one and its relatively high cost may limit its use in some experiments. Additionally, the mechanism of action of 2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one is not fully understood, which may limit its potential applications in some areas of research.
Future Directions
There are several future directions for research on 2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one. One area of interest is the development of 2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one derivatives with improved antitumor activity and lower toxicity. Another area of research is the investigation of the mechanism of action of 2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one and its potential applications in the treatment of inflammatory and neurodegenerative diseases. Additionally, the synthesis of 2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one using greener and more sustainable methods is an area of interest for researchers.
Scientific Research Applications
2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one has also been reported to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
2-(bromomethyl)-6-methyl-2,3-dihydro-[1,3]oxazolo[3,2-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-5-3-11-4-6(2-9)13-8(11)10-7(5)12/h3,6H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQBTXBBNDPPPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2CC(OC2=NC1=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3,7,8,12,13-Hexabromo-10,15-dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole](/img/structure/B3327058.png)

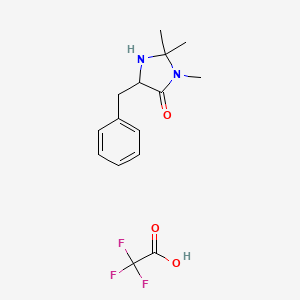
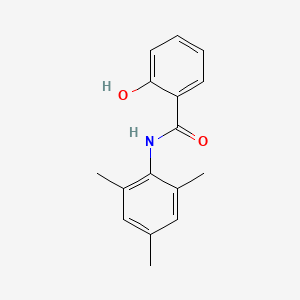

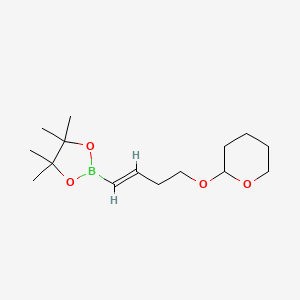
![Ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate](/img/structure/B3327105.png)
![tert-Butyl 6-amino-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B3327106.png)
![4-[(7E)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-4-oxobutanoic acid](/img/structure/B3327111.png)

